molecular formula C8H16O2S B14262307 4-[(Butylsulfanyl)methyl]-1,3-dioxolane CAS No. 135605-35-5

4-[(Butylsulfanyl)methyl]-1,3-dioxolane

Cat. No.: B14262307
CAS No.: 135605-35-5
M. Wt: 176.28 g/mol
InChI Key: ZJUMHDXKRCRISI-UHFFFAOYSA-N
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Description

4-[(Butylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of a dioxolane derivative with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated dioxolane reacts with butylthiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(Butylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated dioxolane derivatives.

    Substitution: Various substituted dioxolane compounds depending on the nucleophile used.

Scientific Research Applications

4-[(Butylsulfanyl)methyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl group. This group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Butylsulfanyl)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a butylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

135605-35-5

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

4-(butylsulfanylmethyl)-1,3-dioxolane

InChI

InChI=1S/C8H16O2S/c1-2-3-4-11-6-8-5-9-7-10-8/h8H,2-7H2,1H3

InChI Key

ZJUMHDXKRCRISI-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1COCO1

Origin of Product

United States

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